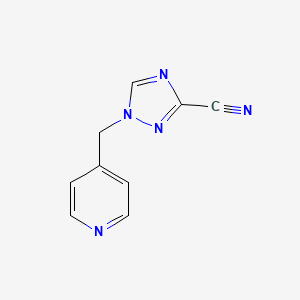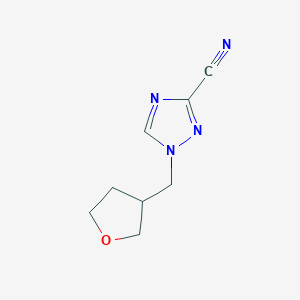![molecular formula C14H13ClN2O3 B7574781 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid, also known as CP-690,550, is a small-molecule drug that has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. This drug is a Janus kinase (JAK) inhibitor, which means that it blocks the activity of JAK enzymes that play a key role in the immune system response.
Mechanism of Action
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune system response. By inhibiting JAK enzymes, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid reduces the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been shown to reduce the levels of cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-gamma) in patients with rheumatoid arthritis. It also reduces the levels of pro-inflammatory molecules such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). In preclinical studies, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been shown to reduce skin inflammation and improve skin lesions in psoriasis models.
Advantages and Limitations for Lab Experiments
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to reduce the production of multiple cytokines. However, it also has some limitations, such as its potential for off-target effects and its short half-life in vivo.
Future Directions
There are several future directions for research on 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of research is the identification of biomarkers that can predict response to 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid treatment. Additionally, research is needed to investigate the long-term safety and efficacy of 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid in patients with autoimmune diseases.
Synthesis Methods
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid is synthesized from 2-amino-5-chlorobenzoic acid in a multistep process. The first step involves the formation of a pyrrole derivative from 1,5-dimethylpyrrole-2-carboxylic acid and 2-bromoacetyl chloride. The pyrrole derivative is then coupled with the 2-amino-5-chlorobenzoic acid to form the final product, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid.
Scientific Research Applications
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid was shown to be effective in reducing the symptoms of rheumatoid arthritis and improving the quality of life of patients. It has also been shown to be effective in the treatment of psoriasis and lupus in preclinical studies.
properties
IUPAC Name |
2-chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-3-6-12(17(8)2)13(18)16-9-4-5-11(15)10(7-9)14(19)20/h3-7H,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUJTZMWUVAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)




![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)




![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)
![4-[(4-Bromophenoxy)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7574812.png)
